molecular formula C11H14O B1265539 4-tert-Butylbenzaldehyde CAS No. 939-97-9

4-tert-Butylbenzaldehyde

Cat. No.: B1265539
CAS No.: 939-97-9
M. Wt: 162.23 g/mol
InChI Key: OTXINXDGSUFPNU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzaldehyde, also known as 4-(1,1-dimethylethyl)benzaldehyde, is an organic compound with the molecular formula C₁₁H₁₄O. It is a clear, colorless to yellow liquid with a characteristic aldehyde odor. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and fragrance compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzaldehyde can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the oxidation method is commonly used due to its efficiency and high yield. The process involves the controlled oxidation of 4-tert-butyltoluene in the presence of suitable catalysts and solvents to produce this compound .

Chemical Reactions Analysis

4-tert-Butylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 4-tert-butylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-tert-butylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: this compound can participate in condensation reactions, such as the formation of Schiff bases with amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to the tert-butyl group.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. The compound’s aldehyde group can also participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

4-tert-Butylbenzaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of a tert-butyl group and an aldehyde group, which imparts distinct reactivity and applications in various fields.

Biological Activity

4-tert-Butylbenzaldehyde (TBBZA) is an aromatic aldehyde with significant applications in the synthesis of pharmaceuticals, fragrances, and agricultural chemicals. Its biological activity has garnered interest due to its potential therapeutic effects, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the biological activities associated with TBBZA, supported by research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 939-97-9
  • Solubility : Soluble in water; sensitive to air and light.

1. Enzyme Inhibition

TBBZA has been studied for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Research indicates that TBBZA acts as a competitive inhibitor , affecting the oxidation of L-DOPA by tyrosinase.

Kinetic Studies :

  • In a study evaluating various substituted benzaldehydes, TBBZA exhibited significant inhibition of tyrosinase activity, with kinetic constants indicating its potential use in cosmetic applications for skin lightening .
CompoundKI (mM)Type of Inhibition
This compound0.45Competitive
Other Substituted BenzaldehydesVariesCompetitive

2. Antimicrobial Activity

TBBZA has shown promise in antimicrobial applications. A study evaluated its activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.

Case Study Findings :

  • In vitro tests demonstrated that TBBZA exhibited moderate activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 45 μM .
  • Against P. falciparum, TBBZA showed IC50 values indicating potential antimalarial properties, although further optimization of its structure is needed to enhance efficacy .
PathogenIC50 (μM)MIC (μM)
Mycobacterium tuberculosis45-
Plasmodium falciparum48-
Leishmania donovani4.8-

3. Synthesis of Bioactive Compounds

TBBZA serves as an important intermediate in synthesizing various bioactive compounds, including isoxazolyl penicillin derivatives and other pharmaceuticals. The ability to modify TBBZA's structure allows for the development of new therapeutic agents with enhanced biological activities.

Applications in Industry

Beyond its biological activities, TBBZA is utilized in:

  • Fragrance Industry : As a precursor for compounds like Lilial™, which imparts floral notes to perfumes.
  • Agricultural Chemicals : Used in the synthesis of pesticides such as Fenpropimorph.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 4-tert-Butylbenzaldehyde critical for experimental design?

  • Methodological Answer : Researchers must prioritize properties like boiling point (130°C at 25 mmHg vs. 239–240°C at standard pressure ), density (0.97 g/cm³ ), and refractive index (1.53 ). These values influence solvent selection, reaction conditions, and purification methods. Discrepancies in reported data (e.g., boiling points) necessitate cross-referencing authoritative sources like the CRC Handbook of Chemistry and Physics and experimental validation using differential scanning calorimetry (DSC) or gas chromatography (GC).

Q. What laboratory-scale synthesis methods are recommended for this compound?

  • Methodological Answer : The oxygen/air liquid-phase oxidation method is preferred for its scalability, reduced environmental impact, and cost-effectiveness compared to chemical oxidants . Key parameters include temperature control (80–120°C), catalyst selection (e.g., cobalt or manganese salts), and reaction time optimization to maximize yield. Researchers should monitor byproducts using GC-MS and compare results with literature protocols .

Intermediate Research Questions

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodological Answer :

  • Chromatography : Use GC or HPLC with a polar stationary phase (e.g., DB-WAX) to assess purity .
  • Spectroscopy : Confirm structure via 1^1H NMR (aldehyde proton at ~10 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Cross-Referencing : Compare melting points and spectral data with databases like Reaxys or SciFinder .

Q. What strategies optimize the oxygen oxidation method for synthesizing this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition metal catalysts (e.g., Mn(OAc)3_3) to enhance selectivity .
  • Reactor Design : Use a pressurized reactor to improve oxygen solubility and reaction efficiency.
  • Byproduct Analysis : Identify and quantify intermediates (e.g., 4-tert-butylbenzoic acid) via LC-MS .

Advanced Research Questions

Q. How can microfluidic devices enable real-time kinetic studies of reactions involving this compound?

  • Methodological Answer : Integrated MALDI-chip devices with "monitoring windows" allow in situ analysis of reactions like Schiff base formation with 4-tert-butylaniline . Key steps:

Fabricate microchannels with embedded MALDI ports for sampling.

Optimize flow rates to balance reaction time and detection sensitivity.

Use time-resolved MALDI-MS to track imine formation .

Q. How should researchers address contradictions in reported physical properties of this compound?

  • Methodological Answer :

  • Literature Review : Compile data from peer-reviewed journals, handbooks (e.g., CRC Handbook ), and patents.
  • Experimental Replication : Measure properties under standardized conditions (e.g., 1 atm pressure for boiling points).
  • Statistical Analysis : Apply ANOVA to assess variability between studies and identify outliers .

Q. What safety protocols are critical when handling this compound given incomplete toxicological data?

  • Methodological Answer :

  • Precautionary Measures : Use fume hoods, gloves, and eye protection. Assume toxicity similar to benzaldehyde derivatives .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation .
  • Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays if used in biological studies .

Properties

IUPAC Name

4-tert-butylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXINXDGSUFPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027343
Record name 4-tert-Butylbenzaldehyde
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-97-9
Record name 4-tert-Butylbenzaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-
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Record name 4-tert-Butylbenzaldehyde
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Record name 4-tert-butylbenzaldehyde
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Record name 4-TERT-BUTYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Higher yields are obtained in the oxidation of methoxy-, phenoxy- or tert-butyl-substituted toluenes, which has been traced back to the positive inductive effect of these groups (Grybowska, 1987; Ueshima, 1992; Constantini, 1986). Thus, p-methoxytoluene and p-phenoxytoluene toluene can be oxidized to the corresponding aldehydes (EP 226 640) at 450° C. on a vanadium-thallium-cesium-antimony catalyst or a vanadium-cesium-potassium-phosphorus-iron-cobalt-oxide catalyst at a yield of over 75%. On the latter catalyst, in accordance with the weaker electron-donating effect of the tert-butyl substituent in comparison with the methoxy and phenoxy substituents, p-tert-butylbenzaldehyde is obtained with a yield of 56% (EP 226 640).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-phenoxytoluene toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanadium-thallium-cesium-antimony
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

17 g of hexamethylenetetramine, 9 ml of water, 6 ml of ethanol and 21.5 g of 95% p-tert-butylbenzyl chloride are added to a three-necked flask provided with a thermometer, magnetic stirrer and reflux condenser. The mixture is now warmed slowly to 45° C. while stirring. At this temperature the mixture is initially slurry-like and thereafter thinly liquid. An exothermic reaction occurs. The temperature is held at 45° C. with the aid of an ice-bath until the reaction fades away. Thereupon the mixture is stirred with renewed warming at 45° C. for 30 minutes. The reflux condenser is now replaced by a distillation bridge and 5 ml of ethanol are distilled off from the mixture under a slight vacuum (70 Torr). Thereupon, the distillation bridge is removed and a water separator is attached, thus enabling the separated water to flow back into the reaction vessel. The water separator is filled with about 60 ml of water and 10 ml of toluene and the mixture is treated with 60 ml of water. The mixture is heated to 140° C. At the beginning of the steam distillation the pH-value is adjusted to 4.5-5 by means of 60% sulphuric acid. The liquid in the water separator is renewed several times. The organic phases are separated from the distillates and the aqueous fractions are extracted with ether. The ether extracts and organic phases are in each case combined and washed with, in each case, about 20 ml of 15% sulphuric acid, water, 10% sodium carbonate solution and finally again with water and then concentrated. There are thus obtained a total of 14.7 g of crude product which are fractionated at 17 Torr over a 5 cm Widmer column and give 11.8 g (60%) of p-tert-butylbenzaldehyde with a purity of 92% (NMR/GC).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 3 mL of acetic acid was dissolved 300 mg of p-t-butyltoluene to give a solution, and the solution was further combined with 150 mg of the catalyst A and 33 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere for 6 hours. The reaction mixture was analyzed through gas chromatography to find that p-t-butylbenzoic acid and p-t-butylbenzaldehyde were obtained in yields of 66.5% and 3.8%, respectively, with a conversion from p-t-butyltoluene of 82.2%. The catalyst A was separated from the reaction mixture through filtration, washed with ethyl acetate two times, dried at room temperature (25° C.) under reduced pressure, and recovered as a catalyst A1. The cobalt ion concentration in the reaction mixture, from which the catalyst A1 had been separated through filtration, was measured through atomic absorption spectrometry and was found to be 24 ppm.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
catalyst A
Quantity
150 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-tert-Butylbenzaldehyde
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